4-Chloro-3-ethoxybenzenesulfonamide
Description
4-Chloro-3-ethoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chlorine atom at the para position (C4) and an ethoxy group (-OCH₂CH₃) at the meta position (C3) relative to the sulfonamide functional group. Benzenesulfonamides are widely studied for their biological activities, including diuretic, antibacterial, and enzyme inhibitory properties.
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
4-chloro-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
UNQOYVQFCIPOJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-3-ethoxybenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OEt) in 4-chloro-3-ethoxybenzenesulfonamide is electron-donating, which may reduce the acidity of the sulfonamide proton compared to nitro (-NO₂) or sulfonyl chloride (-SO₂Cl) substituents. This could influence interactions with biological targets, such as carbonic anhydrase enzymes . Nitro groups (e.g., in 4-chloro-3-nitrobenzenesulfonamide) are strongly electron-withdrawing, increasing electrophilicity and reactivity toward nucleophilic substitution. However, nitro derivatives may pose higher toxicity risks .
- Carboxylic acid-containing analogs (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) may form salts, enhancing aqueous solubility for parenteral formulations .
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